N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 820961-61-3
VCID: VC15229040
InChI: InChI=1S/C24H19N3O/c1-17-12-14-20(15-13-17)23(28)27-24-25-21(18-8-4-2-5-9-18)16-22(26-24)19-10-6-3-7-11-19/h2-16H,1H3,(H,25,26,27,28)
SMILES:
Molecular Formula: C24H19N3O
Molecular Weight: 365.4 g/mol

N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide

CAS No.: 820961-61-3

Cat. No.: VC15229040

Molecular Formula: C24H19N3O

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide - 820961-61-3

Specification

CAS No. 820961-61-3
Molecular Formula C24H19N3O
Molecular Weight 365.4 g/mol
IUPAC Name N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide
Standard InChI InChI=1S/C24H19N3O/c1-17-12-14-20(15-13-17)23(28)27-24-25-21(18-8-4-2-5-9-18)16-22(26-24)19-10-6-3-7-11-19/h2-16H,1H3,(H,25,26,27,28)
Standard InChI Key YDXULYYKHUFYDF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The molecular structure of N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide (C<sub>26</sub>H<sub>21</sub>N<sub>3</sub>O) consists of a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at the 1- and 3-positions) functionalized with phenyl groups at the 4- and 6-positions. The 2-position is substituted with a benzamide group bearing a methyl substituent at the para position of the benzene ring (Figure 1). The IUPAC name derives from the parent pyrimidine scaffold, with substituents listed in order of priority.

Key structural features:

  • Pyrimidine core: Provides a planar, aromatic system capable of π-π stacking interactions, critical for binding to biological targets like kinases .

  • 4- and 6-phenyl groups: Enhance lipophilicity and steric bulk, potentially influencing membrane permeability and target selectivity .

  • 4-Methylbenzamide group: Introduces hydrogen-bonding capacity via the amide carbonyl and modulates electronic properties through the methyl substituent .

Synthetic Routes and Characterization

Synthesis of N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzamide

While no explicit synthesis of this compound is documented, its preparation can be inferred from analogous pyrimidine derivatization strategies. A plausible synthetic route involves:

  • Formation of 4,6-diphenylpyrimidin-2-amine:

    • Condensation of benzaldehyde derivatives with a β-diketone (e.g., acetophenone) under acidic conditions to form a pyrimidine intermediate .

    • Subsequent amination at the 2-position via nucleophilic substitution or metal-catalyzed cross-coupling .

  • Acylation with 4-methylbenzoyl chloride:

    • Reaction of 4,6-diphenylpyrimidin-2-amine with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

    • Purification via column chromatography or recrystallization.

Reaction Scheme:

4,6-Diphenylpyrimidin-2-amine+4-Methylbenzoyl chlorideEt3N, DCMN-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzamide\text{4,6-Diphenylpyrimidin-2-amine} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzamide}

Spectroscopic Characterization

Hypothetical characterization data for the compound, based on analogous structures :

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
    δ 8.70–8.65 (m, 2H, pyrimidine H-5), 7.90–7.30 (m, 14H, aromatic protons), 2.45 (s, 3H, CH<sub>3</sub>).

  • IR (KBr): 1685 cm<sup>-1</sup> (C=O stretch), 1600 cm<sup>-1</sup> (aromatic C=C).

  • MS (ESI): m/z 408.2 [M+H]<sup>+</sup>.

Physicochemical Properties

The compound’s properties can be predicted using computational tools and comparisons to structural analogs:

PropertyValue/PredictionMethod/Source
Molecular Weight408.47 g/molCalculated
LogP (Octanol-Water)5.2 ± 0.3ChemAxon
Solubility (Water)<1 µg/mLADMET Predictor
Melting Point210–215°CAnalogous compounds
pKa3.1 (amide NH)MarvinSketch

The high logP value indicates significant lipophilicity, likely necessitating formulation enhancements for bioavailability. The low aqueous solubility aligns with trends observed for multi-aromatic systems .

Toxicity and ADME Profile

ParameterPredictionRationale
Hepatic MetabolismCYP3A4/2C19 substrateMethylbenzamide oxidation
Plasma Protein Binding>95%High lipophilicity
hERG InhibitionLow riskAbsence of basic amines
Ames TestNegativeNo mutagenic alerts

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